molecular formula C16H18N2O5 B11055492 5-[(3,4-dimethoxyphenyl)carbonyl]-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione

5-[(3,4-dimethoxyphenyl)carbonyl]-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11055492
M. Wt: 318.32 g/mol
InChI Key: LQQBWJFXZYQBQM-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethoxyphenyl)carbonyl]-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione is an organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethoxyphenyl carbonyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dimethoxyphenyl)carbonyl]-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, acetylacetone, and urea.

    Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. This forms an intermediate chalcone.

    Cyclization: The chalcone undergoes cyclization with urea under acidic conditions to form the pyrimidine ring.

    Methylation: The final step involves methylation of the pyrimidine ring using methyl iodide and a base like potassium carbonate to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, 5-[(3,4-dimethoxyphenyl)carbonyl]-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It can be used as a lead compound in the design of new drugs targeting specific enzymes or receptors.

Industry

In the material science industry, this compound can be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-[(3,4-dimethoxyphenyl)carbonyl]-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    5-[(3,4-Dimethoxyphenyl)carbonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but lacks one methyl group.

    5-[(3,4-Dimethoxyphenyl)carbonyl]-1,3,6-trimethyluracil: Similar structure but with a uracil ring instead of a pyrimidine ring.

Uniqueness

The unique combination of the dimethoxyphenyl carbonyl group and the trimethyl-substituted pyrimidine ring in 5-[(3,4-dimethoxyphenyl)carbonyl]-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione provides distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

5-(3,4-dimethoxybenzoyl)-1,3,6-trimethylpyrimidine-2,4-dione

InChI

InChI=1S/C16H18N2O5/c1-9-13(15(20)18(3)16(21)17(9)2)14(19)10-6-7-11(22-4)12(8-10)23-5/h6-8H,1-5H3

InChI Key

LQQBWJFXZYQBQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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